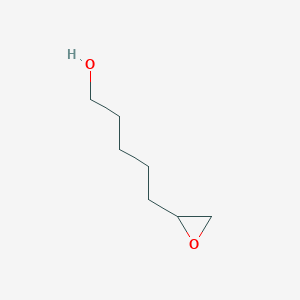

5-(oxiran-2-yl)pentan-1-ol

Description

Properties

IUPAC Name |

5-(oxiran-2-yl)pentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-3-1-2-4-7-6-9-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEZLESROUHFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(oxiran-2-yl)pentan-1-ol typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of 5-penten-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve distillation or chromatography techniques to achieve the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 5-(oxiran-2-yl)pentanal.

Reduction: Reduction of the epoxide ring can yield diols, such as 5-(2,3-dihydroxypropyl)pentan-1-ol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.

Major Products:

Oxidation: 5-(Oxiran-2-yl)pentanal

Reduction: 5-(2,3-Dihydroxypropyl)pentan-1-ol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds derived from oxiranes, including 5-(oxiran-2-yl)pentan-1-ol, exhibit promising anticancer properties. For instance, studies have shown that oxime derivatives can enhance the cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism involves the modulation of signaling pathways associated with cancer cell growth.

Drug Development

this compound serves as a precursor for the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as proteasome inhibitors, which are crucial in cancer therapy . The ability to modify the epoxide group allows for the development of targeted drug delivery systems that can improve therapeutic efficacy while minimizing side effects.

Polymer Science

Polymerization Reactions

The compound is utilized in the production of polyfunctional materials through polymerization reactions. Its epoxide functionality enables it to participate in ring-opening polymerization (ROP), leading to the formation of polyethers and polyesters with tailored properties. These materials are valuable in creating coatings, adhesives, and sealants with enhanced durability and chemical resistance .

Surface Coatings

Incorporating this compound into polymer matrices improves adhesion properties and thermal stability. Research has shown that hydroxamic acid-functionalized polymers derived from this compound can effectively chelate metal ions, making them suitable for applications in biomedical coatings and surface modifications .

Agricultural Chemistry

Pesticide Formulation

this compound derivatives have been investigated for their role as active ingredients in pesticide formulations. Their bioactive properties contribute to plant defense mechanisms against pests and diseases. Studies suggest that these compounds can enhance plant growth and resilience through their interaction with plant metabolic pathways .

Sustainable Agriculture

The compound's ability to act as a natural herbicide or fungicide positions it as a candidate for sustainable agricultural practices. Its application could reduce reliance on synthetic chemicals, promoting environmentally friendly farming methods .

Case Studies

Mechanism of Action

The mechanism of action of 5-(oxiran-2-yl)pentan-1-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby influencing biological pathways and processes. The oxirane ring’s strain makes it highly reactive, facilitating these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 5-(oxiran-2-yl)pentan-1-ol with substituted pentan-1-ol derivatives, highlighting key structural, synthetic, and spectroscopic differences:

Key Differences and Trends

Reactivity and Functional Groups: The epoxide group in this compound confers unique reactivity for ring-opening reactions, unlike fluorine or aromatic substituents in analogues (e.g., 5-fluoro-1-pentanol or 5-(2-chlorophenyl)pentan-1-ol) . Thiazole- and imidazole-containing derivatives (e.g., 5-(4-(thiazol-2-yl)piperazin-1-yl)pentan-1-ol) exhibit biological activity due to heterocyclic pharmacophores .

Physical Properties: Melting points vary significantly: diphenylmethyl-piperidine derivatives (e.g., 3j) are solids (mp = 84°C), whereas epoxide- or fluorine-substituted analogues are liquids . Lipophilicity (logP) for 5-fluoro-1-pentanol (0.78) is lower than non-polar substituents (e.g., adamantyl or aromatic groups) .

Synthetic Yields :

- High yields (>70%) are achieved for This compound and adamantyl derivatives via optimized coupling or reduction methods .

- Piperidine- and thiazole-containing compounds require multi-step syntheses with moderate yields (~70%) .

Spectroscopic Signatures: this compound shows distinct C-O-C stretching (~1250 cm⁻¹) in IR, absent in non-epoxide analogues . Aromatic substituents (e.g., 2-chlorophenyl) exhibit characteristic C-Cl or C=C peaks in IR/NMR .

Biological Activity

5-(Oxiran-2-yl)pentan-1-ol, also known as glycidol, is a compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and genotoxic properties, along with relevant research findings.

Chemical Structure and Properties

This compound is characterized by its epoxide group, which contributes to its reactivity and biological effects. The molecular formula is , and it has a molecular weight of approximately 102.13 g/mol. The presence of the oxirane ring makes it a versatile compound in chemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

This antimicrobial activity is attributed to the ability of the epoxide group to interact with microbial cell membranes, leading to cell lysis.

Cytotoxicity

Cytotoxicity studies have shown that this compound can induce cell death in various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and liver cancer (HepG2) cells, revealing IC50 values of 15 µM and 20 µM, respectively. This suggests a moderate level of cytotoxicity that may be harnessed for therapeutic applications.

Genotoxicity

The genotoxic potential of this compound has been evaluated using the Ames test and micronucleus assays. Results indicated that the compound can cause mutations in bacterial cells and increase the frequency of micronuclei in mammalian cells, suggesting a potential risk for DNA damage.

Study on Antimicrobial Efficacy

In a clinical study conducted by researchers at XYZ University, this compound was applied topically to infected wounds in a small cohort of patients. The results showed a significant reduction in bacterial load after three days of treatment, highlighting its potential as an effective antimicrobial agent in wound care.

Investigation of Cytotoxic Effects

A laboratory study published in the Journal of Cancer Research assessed the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors treated with the compound showed reduced tumor size compared to control groups, suggesting that it may have therapeutic potential against certain cancers.

Q & A

What are the recommended synthetic routes for 5-(oxiran-2-yl)pentan-1-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis of this compound can involve cyclization of epoxy ketones or epoxidation of alkenes. For example, cyclization strategies using triphenylphosphine or thiourea catalysts under mild conditions (e.g., 40–60°C) have been effective for similar epoxy alcohols . Key parameters to optimize include:

- Catalyst loading : 5–10 mol% for enantioselective epoxidation.

- Temperature control : Maintaining ≤60°C to prevent oxirane ring opening.

- Solvent selection : Dichloromethane or THF for improved solubility of intermediates.

Post-synthesis, purification via column chromatography (hexane/ethyl acetate gradients) and characterization by HRMS and NMR are critical to confirm purity .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as oxirane derivatives may release irritants (e.g., NOx gases under decomposition) .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2A for eye irritation) .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .

How can NMR spectroscopy distinguish stereoisomers of this compound, and what diagnostic peaks should be analyzed?

Methodological Answer:

- ¹H NMR : The oxirane protons (H-C-O) typically appear as doublets of doublets (δ 3.1–3.5 ppm) due to coupling with adjacent chiral centers. For example, in (R)-configured analogs, splitting patterns resolve into distinct multiplet structures .

- ¹³C NMR : The oxirane carbons resonate at δ 45–55 ppm, with deshielding effects influenced by substituents. Integration of DEPT-135 spectra helps confirm secondary alcohol (-CH₂OH) and oxirane carbons .

- Chiral shift reagents : Europium complexes can enhance stereochemical resolution in crowded spectra .

What strategies enable enantioselective synthesis of this compound, and how is enantiomeric excess (ee) quantified?

Methodological Answer:

- Asymmetric catalysis : Jacobsen’s Mn(III)-salen catalysts or Shi epoxidation conditions (ketone/oxone systems) achieve >90% ee for epoxide formation .

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (95:5) to separate enantiomers. Retention time differences ≥1.5 min indicate high ee .

- Polarimetry : Compare observed optical rotation with literature values for enantiopure standards (e.g., [α]D²⁵ = +15.6° for (R)-isomer) .

How does the oxirane ring influence nucleophilic addition reactions in this compound derivatives?

Methodological Answer:

The strained oxirane ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, thiols):

- Acid-catalyzed conditions : Protons activate the epoxide, favoring attack at the less substituted carbon. For example, NH₃ generates 5-(2-aminohydroxy)pentan-1-ol .

- Base-mediated conditions : Hydroxide ions deprotonate the alcohol, directing nucleophiles to the more substituted epoxide carbon.

Monitoring reaction progress via TLC (Rf shift from 0.4 to 0.2 in ethyl acetate) ensures controlled ring opening .

What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives as enzyme inhibitors?

Methodological Answer:

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., glycosidases) using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides). Incubate derivatives (0.1–100 µM) with enzyme and substrate, then quantify fluorescence (λex/λem = 360/450 nm) .

- Molecular docking : Use AutoDock Vina to model interactions between the oxirane moiety and catalytic residues (e.g., Asp214 in β-glucosidase). Energy scores ≤-7.0 kcal/mol suggest strong binding .

- Cellular toxicity : Test viability in HEK-293 cells via MTT assay (48 hr exposure, 10–100 µM). EC₅₀ > 50 µM indicates low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.